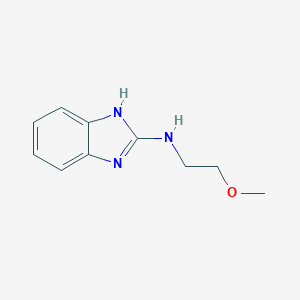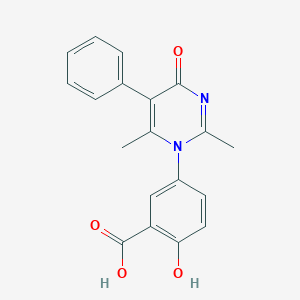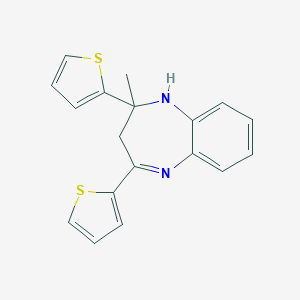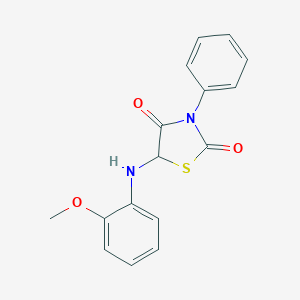
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
Descripción general
Descripción
“N-(2-Methoxyethyl)acrylamide” is a chemical compound with the molecular formula C6H11NO2. Its average mass is 129.157 Da and its monoisotopic mass is 129.078979 Da .
Synthesis Analysis
Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm), a compound featuring two classical chemical motifs from non-ionic water-soluble polymers, namely, the amide and ethyleneglycolether moieties, was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
Chemical Reactions Analysis
In a study on the compatibility of nitrocellulose with two aniline-based compounds, N-(2-methoxyethyl)-p-nitroaniline (MENA) and N-(2-acetoxyethyl)-p-nitroaniline (ANA), nonthermal techniques (FTIR and XRD) and thermal techniques (DSC and VST according to STANAG 4147) were used .
Physical and Chemical Properties Analysis
“N-(2-Methoxyethyl)acrylamide” has a molecular formula of C6H11NO2, an average mass of 129.157 Da, and a monoisotopic mass of 129.078979 Da .
Aplicaciones Científicas De Investigación
Palladium(II) and Platinum(II) Complexes
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine has been explored in the synthesis of palladium(II) and platinum(II) complexes. These complexes have potential applications as anticancer compounds. The molecular structures of these complexes were elucidated using various physico-chemical techniques, revealing square-planar geometries around the metallic center. These complexes showed activity against several cancer cell lines, comparable to cis-platin (Ghani & Mansour, 2011).
Anticancer Activity of Benzimidazole Derivatives
Research on benzimidazole derivatives, including this compound, has shown limited cytotoxicity against certain cancer cells. One derivative demonstrated moderate cytotoxic effects towards HeLa cells, indicating potential in cancer treatment strategies (El-Shekeil, Obeid & Al-Aghbari, 2012).
Synthesis of 3-Benzyl-1,3-thiazolidines
This compound has been utilized in the synthesis of 3-benzyl-1,3-thiazolidines. Sonification of related compounds in the presence of LiF led to the formation of reactive azomethine ylides, which were then intercepted by cyclic thioketones to yield spirocyclic 1,3-thiazolidines. This demonstrates the compound's utility in advanced organic synthesis and the creation of novel molecular structures (Gebert, Linden, Mlostoń & Heimgartner, 2003).
Anticonvulsant and Neuroprotective Evaluation
This compound derivatives have been evaluated for their anticonvulsant and neuroprotective effects. One derivative, in particular, showed significant effectiveness in managing seizures and demonstrated neuroprotective effects, making it a promising candidate for further development as an anticonvulsant drug (Hassan, Khan & Amir, 2012).
Antifungal Effect Against Important Fungi Types
Derivatives of this compound have been studied for their antifungal properties. The compounds were synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger, showing significant effects, especially in comparison to other compounds. This indicates its potential application in the development of new antifungal agents (Jafar, Abdul Mahdi, Hadwan & AlameriAmeer, 2017).
Synthesis of Schiff Bases and Lanthanide Complexes
This compound has been used in the synthesis of Schiff base ligands, which were then utilized to form lanthanide complexes. These complexes exhibit significant emissions and have shown good antibacterial activity against pathogenic bacteria. This highlights the potential of these complexes in various medicinal and industrial applications (Mishra et al., 2020).
Antitumor Prodrugs
Amino acid conjugation to this compound has been explored for the development of antitumor prodrugs. These prodrugs show high water solubility and rapid conversion to their parent amine in vivo, demonstrating potential for clinical evaluation in cancer treatment (Bradshaw et al., 2002).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as small interfering rnas (sirnas), can target and degrade viral rna .
Mode of Action
Similar compounds like nimodipine, a calcium channel blocker, bind specifically to l-type voltage-gated calcium channels .
Biochemical Pathways
A study on plasma samples from myocardial infarction patients showed significant differences in the plasma levels of several metabolites, including n-(2-methoxyethyl) arachidonic amide .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-7-6-11-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUYRTRJDHAFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'~1~,N'~4~-bis[(E)-(4-fluorophenyl)methylidene]butanedihydrazide](/img/structure/B353352.png)
![2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B353354.png)



![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)

![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)
![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)
